Ethyl 4-(2-chloroacetamido)benzoate
Overview
Description
Ethyl 4-(2-chloroacetamido)benzoate is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its role in the synthesis of other chemical compounds and its potential biological activities.
Preparation Methods
The synthesis of Ethyl 4-(2-chloroacetamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like toluene, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-chloroacetamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or thiols to form substituted derivatives.
Cyclization Reactions: In the presence of ammonium thiocyanate, it can undergo intramolecular cyclization to form thiazolidinone derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and cyclization agents like ammonium thiocyanate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2-chloroacetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloroacetamido)benzoate involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modification of receptor function . This interaction can result in antimicrobial or anti-inflammatory effects, depending on the specific biological target.
Comparison with Similar Compounds
Ethyl 4-(2-chloroacetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate:
Ethyl 4-(2-cyanoacetamido)benzoate: This compound is used as an intermediate in the synthesis of various heterocyclic compounds with potential antimicrobial activity.
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Used in the synthesis of Schiff bases with potential biological activities.
This compound is unique due to its chloroacetyl group, which imparts specific reactivity and potential biological activities that are not present in the other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRJEYAQESBSSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288175 | |
Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26226-72-2 | |
Record name | 26226-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26226-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-[(chloroacetyl)amino]benzoate in the synthesis of new antimicrobial agents?
A1: Ethyl 4-[(chloroacetyl)amino]benzoate serves as a crucial starting material in the synthesis of novel oxazole and thiazole derivatives with potential antimicrobial properties []. The compound contains a reactive chloroacetyl group which readily reacts with urea, thiourea, semicarbazide, and thiosemicarbazide under microwave irradiation. These reactions result in the formation of heterocyclic ring structures, which are known pharmacophores often found in antimicrobial agents.
Q2: What types of analytical techniques were employed to characterize the derivatives synthesized from Ethyl 4-[(chloroacetyl)amino]benzoate?
A2: The synthesized oxazole and thiazole derivatives were characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry []. These techniques provided information about the functional groups present in the molecules, the arrangement of atoms, and the molecular weight of the synthesized compounds, confirming their successful synthesis.
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